molecular formula C11H6ClNO B13707384 3-Chloronaphtho[2,1-d]isoxazole

3-Chloronaphtho[2,1-d]isoxazole

Katalognummer: B13707384
Molekulargewicht: 203.62 g/mol
InChI-Schlüssel: AYPOMRUJBRNAJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloronaphtho[2,1-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloronaphtho[2,1-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) under mild conditions . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness . These methods often employ readily available starting materials and mild reaction conditions to produce the desired compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloronaphtho[2,1-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carbonyl-containing derivatives, while substitution reactions can introduce halogen or nitro groups into the compound .

Wissenschaftliche Forschungsanwendungen

3-Chloronaphtho[2,1-d]isoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Chloronaphtho[2,1-d]isoxazole exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloronaphtho[2,1-d]isoxazole stands out due to its specific substitution pattern and the presence of a chlorine atom, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents .

Eigenschaften

Molekularformel

C11H6ClNO

Molekulargewicht

203.62 g/mol

IUPAC-Name

3-chlorobenzo[g][1,2]benzoxazole

InChI

InChI=1S/C11H6ClNO/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)14-13-11/h1-6H

InChI-Schlüssel

AYPOMRUJBRNAJH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2ON=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.